Cas no 2228230-96-2 ((2-fluoro-6-nitrophenyl)methanethiol)

(2-fluoro-6-nitrophenyl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (2-fluoro-6-nitrophenyl)methanethiol
- EN300-1815984
- 2228230-96-2
-
- インチ: 1S/C7H6FNO2S/c8-6-2-1-3-7(9(10)11)5(6)4-12/h1-3,12H,4H2
- InChIKey: WJOPYDDLQNOHSZ-UHFFFAOYSA-N
- ほほえんだ: SCC1C(=CC=CC=1[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 187.01032777g/mol
- どういたいしつりょう: 187.01032777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 46.8Ų
(2-fluoro-6-nitrophenyl)methanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815984-0.5g |
(2-fluoro-6-nitrophenyl)methanethiol |
2228230-96-2 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1815984-0.25g |
(2-fluoro-6-nitrophenyl)methanethiol |
2228230-96-2 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1815984-1g |
(2-fluoro-6-nitrophenyl)methanethiol |
2228230-96-2 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1815984-1.0g |
(2-fluoro-6-nitrophenyl)methanethiol |
2228230-96-2 | 1g |
$884.0 | 2023-06-01 | ||
Enamine | EN300-1815984-5.0g |
(2-fluoro-6-nitrophenyl)methanethiol |
2228230-96-2 | 5g |
$2566.0 | 2023-06-01 | ||
Enamine | EN300-1815984-10.0g |
(2-fluoro-6-nitrophenyl)methanethiol |
2228230-96-2 | 10g |
$3807.0 | 2023-06-01 | ||
Enamine | EN300-1815984-0.05g |
(2-fluoro-6-nitrophenyl)methanethiol |
2228230-96-2 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1815984-5g |
(2-fluoro-6-nitrophenyl)methanethiol |
2228230-96-2 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1815984-10g |
(2-fluoro-6-nitrophenyl)methanethiol |
2228230-96-2 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1815984-2.5g |
(2-fluoro-6-nitrophenyl)methanethiol |
2228230-96-2 | 2.5g |
$1791.0 | 2023-09-19 |
(2-fluoro-6-nitrophenyl)methanethiol 関連文献
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
(2-fluoro-6-nitrophenyl)methanethiolに関する追加情報
Introduction to (2-fluoro-6-nitrophenyl)methanethiol (CAS No: 2228230-96-2)
(2-fluoro-6-nitrophenyl)methanethiol, identified by the CAS number 2228230-96-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of nitroaromatic thioethers, which are known for their versatile applications in medicinal chemistry. The presence of both a fluorine atom and a nitro group in its aromatic ring system imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of (2-fluoro-6-nitrophenyl)methanethiol make it particularly interesting for researchers exploring novel drug candidates. The fluorine substituent, for instance, is widely recognized for its ability to enhance metabolic stability and binding affinity in drug molecules. This property is particularly relevant in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. On the other hand, the nitro group can be further functionalized through reduction or diazotization reactions, providing access to a wide array of derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. (2-fluoro-6-nitrophenyl)methanethiol has emerged as a key building block in this endeavor. Its incorporation into pharmacophores has been explored in the design of compounds targeting diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated its utility in generating novel kinase inhibitors, where the fluorine and nitro groups contribute to optimal binding interactions with the target protein.
The synthesis of (2-fluoro-6-nitrophenyl)methanethiol involves multi-step organic transformations that highlight the compound's synthetic versatility. One common approach involves the nucleophilic substitution of a halogenated precursor with thiolate anions, followed by nitration under controlled conditions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the fluorine moiety with high selectivity. These synthetic strategies underscore the compound's importance as a precursor in complex molecular architectures.
The pharmacological potential of (2-fluoro-6-nitrophenyl)methanethiol has been investigated through both computational modeling and experimental studies. Computational methods have been particularly useful in predicting how modifications to its structure might influence its biological activity. For example, molecular docking simulations have revealed that subtle changes in the electron distribution around the aromatic ring can significantly impact binding affinity to biological targets. This insight has guided researchers in optimizing lead compounds for better pharmacokinetic profiles.
In clinical settings, derivatives of (2-fluoro-6-nitrophenyl)methanethiol have shown promise as therapeutic agents. Preclinical studies have highlighted their potential in modulating pathways associated with disease progression. Notably, compounds derived from this scaffold have demonstrated anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, their ability to cross the blood-brain barrier has made them attractive candidates for treating central nervous system disorders.
The role of (2-fluoro-6-nitrophenyl)methanethiol in drug discovery is further underscored by its incorporation into libraries of diverse compounds for high-throughput screening. Such libraries are instrumental in identifying novel bioactive molecules rapidly and efficiently. The compound's structural features allow for easy derivatization, enabling researchers to generate a wide spectrum of analogs with varying biological activities. This flexibility has accelerated the discovery process in several drug development programs.
The environmental and safety considerations associated with (2-fluoro-6-nitrophenyl)methanethiol are also important aspects of its application. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety during synthesis and handling. Storage conditions should be optimized to prevent degradation, particularly when exposed to light or moisture. These precautions align with broader best practices in chemical research and industrial applications.
Future directions in the study of (2-fluoro-6-nitrophenyl)methanethiol include exploring its role in emerging therapeutic areas such as immunotherapy and gene editing. The compound's ability to modulate biological pathways makes it a promising candidate for developing next-generation therapeutics that address complex diseases at multiple levels. Collaborative efforts between academia and industry are likely to drive innovation further, leveraging advances in synthetic chemistry and biotechnology.
2228230-96-2 ((2-fluoro-6-nitrophenyl)methanethiol) 関連製品
- 896334-60-4(1'-(4-phenylbutanoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one)
- 2225176-36-1(3-(Pyridin-2-yl)-5-cyclopropylphenylboronic acid)
- 1804252-96-7(1-(3-Bromo-2-nitrophenyl)-3-chloropropan-1-one)
- 1177354-75-4(6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride)
- 1695807-92-1(5-methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1804174-04-6(Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate)
- 1217451-85-8(L-Theanine-d)
- 123148-69-6(methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate)
- 1704957-37-8((3R)-3-{(benzyloxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid)
- 1081658-09-4(1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine)



